5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-hydroxy-4-(4-methoxybenzyloxy)-N-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, a methoxybenzyloxy group, and an N-methylbenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-4-(4-methoxybenzyloxy)-N-methylbenzamide typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-hydroxybenzoic acid, which is then reacted with 4-methoxybenzyl chloride in the presence of a base to form 5-chloro-2-hydroxy-4-(4-methoxybenzyloxy)benzoic acid. This intermediate is then converted to its methyl ester form using methanol and a catalyst. Finally, the methyl ester is reacted with N-methylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydroxy-4-(4-methoxybenzyloxy)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-4-(4-methoxybenzyloxy)-N-methylbenzamide.
Reduction: Formation of 2-hydroxy-4-(4-methoxybenzyloxy)-N-methylbenzamide.
Substitution: Formation of 5-amino-2-hydroxy-4-(4-methoxybenzyloxy)-N-methylbenzamide.
Scientific Research Applications
5-chloro-2-hydroxy-4-(4-methoxybenzyloxy)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-4-(4-methoxybenzyloxy)-N-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-hydroxy-4-(4-methoxybenzyloxy)benzoic acid
- 5-chloro-2-hydroxy-4-(4-methoxybenzyloxy)benzoic acid methyl ester
- 2-hydroxy-4-(4-methoxybenzyloxy)-N-methylbenzamide
Uniqueness
5-chloro-2-hydroxy-4-(4-methoxybenzyloxy)-N-methylbenzamide is unique due to the presence of both the chloro and N-methyl groups, which confer distinct chemical properties and potential biological activities. This compound’s specific combination of functional groups makes it a valuable candidate for various research and industrial applications.
Properties
Molecular Formula |
C16H16ClNO4 |
---|---|
Molecular Weight |
321.75 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-4-[(4-methoxyphenyl)methoxy]-N-methylbenzamide |
InChI |
InChI=1S/C16H16ClNO4/c1-18-16(20)12-7-13(17)15(8-14(12)19)22-9-10-3-5-11(21-2)6-4-10/h3-8,19H,9H2,1-2H3,(H,18,20) |
InChI Key |
WLXDFQGOVHFXII-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1O)OCC2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.